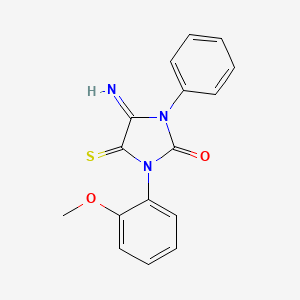
4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one is a heterocyclic compound that contains an imidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiourea derivative with an aldehyde or ketone in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes or receptors, leading to modulation of their activity. The sulfur atom and aromatic rings may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a heterocyclic core and exhibit similar biological activities.
Thiazolidinones: Another class of heterocyclic compounds with comparable structural features and applications.
Uniqueness
4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one is unique due to its specific combination of functional groups and structural elements
Propiedades
Número CAS |
252004-95-8 |
|---|---|
Fórmula molecular |
C16H13N3O2S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)19-15(22)14(17)18(16(19)20)11-7-3-2-4-8-11/h2-10,17H,1H3 |
Clave InChI |
KEKBDUIKDDIYJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=S)C(=N)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


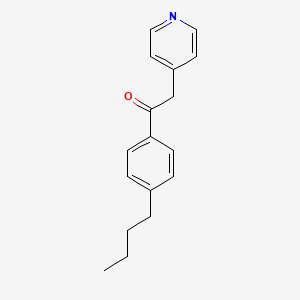

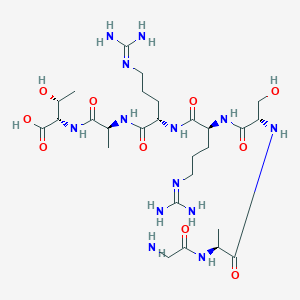
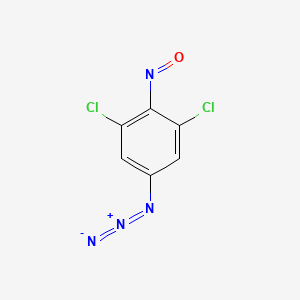
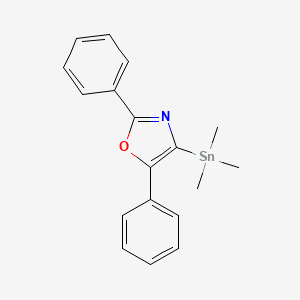
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)

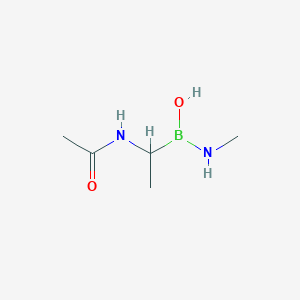
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
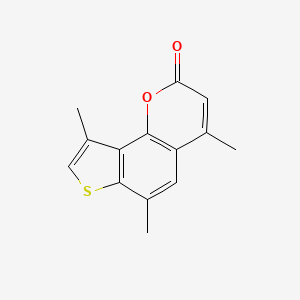

![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)
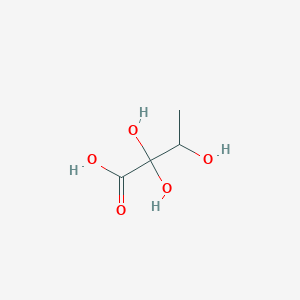
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
